molecular formula C12H12BrNO B2942316 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 79208-84-7

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one

Cat. No. B2942316
CAS RN: 79208-84-7
M. Wt: 266.138
InChI Key: ZMPCUZFOHRIVNY-UHFFFAOYSA-N
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Description

“6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is a chemical compound that has been studied for its potential applications in various fields . It is a fluorescent yellow solid .


Synthesis Analysis

The synthesis of “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” involves several steps. The reaction was carried out in an oven-dried 10 mL round bottom flask. Teterahydrocarbazole was dissolved in DMSO and t-BuOK was added portion-wise and kept under an oxygen atmosphere for about 2.5 hours . After the conversion of starting material, the reaction mass was quenched using saturated ammonium chloride and washed with water, the organic layer was separated by using ethyl acetate .


Molecular Structure Analysis

The molecular structure of “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is represented by the InChI code: 1S/C12H14BrN/c13-9-3-4-11-10 (7-9)12 (8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 .


Chemical Reactions Analysis

The chemical reactions involving “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” are complex and require careful control of conditions. The synthesis process involves reactions with t-BuOK and DMSO, followed by quenching with saturated ammonium chloride .


Physical And Chemical Properties Analysis

“6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” is a fluorescent yellow solid . It has a molecular weight of 252.15 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis Techniques

  • Chemoselective Double Michael Addition : The synthesis of 2,6-diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones via a Cs2CO3-catalyzed double Michael addition of indolin-2-one to divinyl ketones is an important method. It offers high chemoselectivity, mild reaction conditions, high yield, and is atom- and step-economic (Li, Li, & Yang, 2017).
  • Functionalized Azaspirocyclic Ring Systems : The semipinacol ring expansion reactions of specific tosylamides, promoted by N-bromosuccinimide, efficiently construct functionalized 1-azaspirocyclopentanones. These reactions demonstrate high yields and diastereoselectivity, showcasing a pathway to synthesize azaspirocyclic alkaloids (Dake, Fenster, Hurley, & Patrick, 2004).

Potential Biological Activities

  • Anticancer Properties : A derivative, 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine], showed potent in vitro inhibition of p53-MDM2 interaction and significant apoptotic cell death in tumor cells, indicating potential as a cancer therapeutic agent (Bertamino et al., 2013).
  • Synthesis of Anticancer Agents : Synthesis of 2-amino-3-cynospiro indenospiro derivatives demonstrated anticancer properties, particularly against breast carcinoma cell lines. These compounds, particularly bromo- and chloro-substituted derivatives, showed selective potency and are promising for the development of new anticancer agents (Patravale et al., 2016).

Safety And Hazards

The safety information for “6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one” indicates that it has several hazard statements: H302-H315-H319-H335. Precautionary statements include P261-P305+P351+P338 . It is recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

6-bromospiro[1H-indole-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPCUZFOHRIVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5 M in hexanes, 3.8 mL, 9.5 mmol) was added dropwise over 30 minutes to a stirred suspension of 6-bromoindolin-2-one (preparation 1, 1.00 g, 4.7 mmol) and N,N,N′,N′-tetramethylethylenediamine (1.42 mL, 9.4 mmol) in tetrahydrofuran (20 mL) at −78° C. The mixture was stirred for 1 hour, then 1,4-diiodobutane (3.11 mL, 23.6 mmol) was added dropwise over 5 minutes. The mixture was warmed to −20° C. over a 1 hour period, was stirred for a further hour at this temperature and was then warmed to room temperature. After 3 hours stirring at room temperature, saturated aqueous ammonium chloride solution was added to the reaction and the mixture was extracted with ethyl acetate. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. Purification of the residue by flash chromatography (10:1 hexanes/ethyl acetate) gave the title compound (0.57 g, 45%) as a pale pink solid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

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